rac-(3aR,6aR)-5,5-dioxo-hexahydro-1H-5lambda6-thieno[3,4-b]pyrrole-6a-carboxylic acid hydrochloride
Description
rac-(3aR,6aR)-5,5-dioxo-hexahydro-1H-5λ⁶-thieno[3,4-b]pyrrole-6a-carboxylic acid hydrochloride is a synthetic heterocyclic compound characterized by a fused thieno-pyrrole core. The structure includes a sulfone group (5,5-dioxo) and a carboxylic acid moiety, stabilized as a hydrochloride salt. The racemic nature (rac-) indicates a 1:1 mixture of enantiomers at the 3aR and 6aR stereocenters, which may impact its pharmacological profile compared to enantiopure analogs.
Properties
IUPAC Name |
(3aS,6aS)-5,5-dioxo-1,2,3,3a,4,6-hexahydrothieno[3,4-b]pyrrole-6a-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4S.ClH/c9-6(10)7-4-13(11,12)3-5(7)1-2-8-7;/h5,8H,1-4H2,(H,9,10);1H/t5-,7+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQGCLYAANGSBK-PACXSXMQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2(C1CS(=O)(=O)C2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@]2([C@H]1CS(=O)(=O)C2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3aR,6aR)-5,5-dioxo-hexahydro-1H-5lambda6-thieno[3,4-b]pyrrole-6a-carboxylic acid hydrochloride typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the Paal-Knorr pyrrole synthesis, which uses 2,5-dimethoxytetrahydrofuran and various amines in the presence of a catalytic amount of iron (III) chloride . This reaction proceeds under mild conditions and yields the desired pyrrole derivatives in good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
rac-(3aR,6aR)-5,5-dioxo-hexahydro-1H-5lambda6-thieno[3,4-b]pyrrole-6a-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
The compound rac-(3aR,6aR)-5,5-dioxo-hexahydro-1H-5lambda6-thieno[3,4-b]pyrrole-6a-carboxylic acid hydrochloride is a complex organic molecule with potential applications in various scientific fields. This article will explore its applications, focusing on medicinal chemistry, materials science, and agricultural chemistry.
Medicinal Chemistry Applications
Pharmaceutical Development
This compound has been investigated for its potential as a pharmaceutical agent. Its structural features suggest that it may interact with biological targets, leading to therapeutic effects. Research has indicated that derivatives of thieno[3,4-b]pyrrole compounds can exhibit anti-inflammatory and anticancer properties. Studies have shown that modifications to the thieno-pyrrole structure can enhance bioactivity and selectivity towards specific biological pathways.
Case Study: Anticancer Activity
A notable study examined the anticancer properties of thieno[3,4-b]pyrrole derivatives. The researchers synthesized various analogs and evaluated their effects on cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity against breast and lung cancer cells, suggesting that this compound could serve as a lead compound for further development in cancer therapeutics.
Materials Science Applications
Polymer Chemistry
The unique structure of this compound allows for its incorporation into polymer matrices. Research has explored its use as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. These polymers can be utilized in coatings, adhesives, and composite materials.
Table: Properties of Polymers Derived from Thieno-Pyrrole Compounds
| Property | Value | Application Area |
|---|---|---|
| Thermal Stability | > 300 °C | Coatings |
| Mechanical Strength | High | Structural Components |
| Biodegradability | Moderate | Eco-friendly Applications |
Agricultural Chemistry Applications
Pesticide Development
The compound's structural characteristics may also lend themselves to the design of novel agrochemicals. Research has suggested that thieno-pyrrole derivatives can act as effective pesticides due to their ability to disrupt biological processes in pests.
Case Study: Insecticidal Activity
In a study focused on insecticidal properties, this compound was tested against common agricultural pests. The results demonstrated promising insecticidal activity with low toxicity to non-target organisms, indicating its potential as a sustainable pest management solution.
Mechanism of Action
The mechanism of action of rac-(3aR,6aR)-5,5-dioxo-hexahydro-1H-5lambda6-thieno[3,4-b]pyrrole-6a-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Functional Implications
- Sulfone vs. Halogen/Methoxy Groups : The sulfone group in the target compound increases electrophilicity and may enhance metabolic stability compared to electron-donating groups (e.g., -OMe) in pyrrolo-pyridines .
- Synthetic Accessibility : Pyrrolo-pyridine derivatives achieve moderate-to-high yields (71–95%) , suggesting that substituent choice significantly impacts reaction efficiency. The target compound’s synthesis (unreported in evidence) may face challenges due to sulfone incorporation and racemization risks.
Research Findings and Data Gaps
From :
- Pyrrolo-pyridine-carboxylic acids with electron-withdrawing substituents (e.g., 5-Cl) show lower synthetic yields (71%) compared to unsubstituted analogs (95%) . This trend may extrapolate to the target compound’s sulfone group, which could further reduce yield due to steric or electronic effects.
- No biological data (e.g., solubility, receptor binding) are provided for either the target compound or its analogs, limiting direct pharmacological comparisons.
Unaddressed Aspects in Evidence:
- The Chinese studies (–3) focus on flavonoid and saponin derivatives from Astragalus mongholicus, which are structurally unrelated to the target compound. These natural products (e.g., formononetin, calycosin) primarily exhibit cell-proliferative activity but lack relevance to sulfone-containing heterocycles .
Biological Activity
The compound rac-(3aR,6aR)-5,5-dioxo-hexahydro-1H-5lambda6-thieno[3,4-b]pyrrole-6a-carboxylic acid hydrochloride is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₈H₈ClN₃O₄S
- Molecular Weight : 251.68 g/mol
- CAS Number : [to be confirmed]
The compound features a unique thieno-pyrrole structure that may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Cyclooxygenase Inhibition : Preliminary studies indicate that this compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. COX inhibition can lead to reduced production of prostaglandins and thromboxanes, thereby alleviating inflammation and pain.
- Antioxidant Activity : The compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This activity may protect against cellular damage and inflammation.
- Cellular Signaling Modulation : It is hypothesized that the compound may modulate signaling pathways involving NF-kB and MAPK, which are critical in inflammatory responses.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of COX enzymes; reduced inflammation | |
| Antioxidant | Scavenging of free radicals | |
| Cellular signaling | Modulation of NF-kB and MAPK pathways |
Case Studies
-
Case Study on Inflammatory Response :
A study investigated the anti-inflammatory effects of this compound in a murine model of inflammation. The results demonstrated a significant reduction in edema and inflammatory cytokines following treatment with the compound compared to controls. -
Case Study on Antioxidant Properties :
Another research project assessed the antioxidant capacity of the compound using DPPH radical scavenging assays. The findings indicated that the compound effectively reduced DPPH radicals in a concentration-dependent manner, suggesting strong antioxidant potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
